4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of appropriate starting materials, such as 4-methoxyphenyl isothiocyanate or 4-methoxyphenylacetic acid, with other reagents. For example, 4-methoxyphenyl isothiocyanate has been used in the synthesis of related compounds . The specific synthetic route would depend on the desired substitution pattern and functional groups.
Scientific Research Applications
Corrosion Inhibition
One study explored the corrosion inhibition performance of benzimidazole derivatives , including compounds structurally related to "4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole," for mild steel in acidic conditions. These derivatives showed significant efficiency in corrosion inhibition, with their performance improving at higher concentrations. The research utilized various analytical techniques to study the effectiveness of these inhibitors, indicating their potential in protecting metals from corrosion in industrial applications (Yadav et al., 2013).
Antimicrobial Activity
Another key area of research is the antimicrobial activity of triazole derivatives. A series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives were synthesized and tested against various bacterial and fungal strains. These derivatives exhibited promising antifungal activity against Aspergillus niger, suggesting their potential as new antimicrobial agents. The study highlights the importance of the triazole core in enhancing antimicrobial efficacy (Nalawade et al., 2019).
Anticancer Activity
Research into the anticancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety has shown that these compounds exhibit significant potential as EGFR inhibitors. This suggests their application in developing new anticancer therapies, particularly in targeting specific cancer cell lines through molecular docking studies and structural analyses (Karayel, 2021).
Structural and Chemical Studies
Various studies have focused on the structural and chemical properties of triazole derivatives, including their synthesis, characterization, and potential biological applications. These studies provide a foundation for understanding the chemical behavior and reactivity of these compounds, paving the way for their application in diverse fields such as material science, pharmaceuticals, and biochemistry (Toumani, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been found to possess diverse biological activities . These activities range from antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, to anticholinesterase activities .
Result of Action
It’s worth noting that similar compounds with a thiazole ring have shown significant biological activities .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-4-8-16(9-5-13)24-14(2)19(22-23-24)20-21-18(12-26-20)15-6-10-17(25-3)11-7-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPIMXXBPZAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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